molecular formula C8H5Br2N3 B6161781 5-(3,4-dibromophenyl)-1H-1,2,3-triazole CAS No. 512197-67-0

5-(3,4-dibromophenyl)-1H-1,2,3-triazole

Cat. No.: B6161781
CAS No.: 512197-67-0
M. Wt: 303
InChI Key:
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Description

5-(3,4-Dibromophenyl)-1H-1,2,3-triazole: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a dibromophenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-dibromophenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of a copper(I) catalyst to facilitate the formation of the triazole ring. The starting materials, such as 3,4-dibromophenyl azide and a suitable alkyne, are reacted under mild conditions to yield the desired triazole compound.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the triazole ring or the phenyl group may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the dibromophenyl group to convert the bromine atoms to hydrogen atoms using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products:

    Oxidation: Oxidized derivatives of the triazole or phenyl ring.

    Reduction: Reduced derivatives with hydrogen atoms replacing bromine atoms.

    Substitution: Substituted derivatives with various functional groups replacing bromine atoms.

Scientific Research Applications

Chemistry: 5-(3,4-Dibromophenyl)-1H-1,2,3-triazole is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through further functionalization and coupling reactions.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Triazoles are known for their antimicrobial and antifungal properties, and this compound may exhibit similar activities.

Medicine: The compound is investigated for its potential therapeutic applications. Triazole derivatives are often explored for their pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(3,4-dibromophenyl)-1H-1,2,3-triazole involves its interaction with molecular targets in biological systems. The triazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. The dibromophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    5-Phenyl-1H-1,2,3-triazole: Lacks the bromine atoms, resulting in different reactivity and properties.

    5-(3,4-Dichlorophenyl)-1H-1,2,3-triazole: Contains chlorine atoms instead of bromine, which can affect its chemical behavior and biological activity.

    5-(3,4-Difluorophenyl)-1H-1,2,3-triazole: Contains fluorine atoms, leading to different electronic and steric effects.

Uniqueness: 5-(3,4-Dibromophenyl)-1H-1,2,3-triazole is unique due to the presence of two bromine atoms on the phenyl ring. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can influence the compound’s reactivity, binding interactions, and overall properties. This makes it a valuable compound for specific applications where these characteristics are desired.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(3,4-dibromophenyl)-1H-1,2,3-triazole involves the reaction of 3,4-dibromophenyl azide with propargyl alcohol in the presence of a copper catalyst to form the corresponding triazole compound.", "Starting Materials": [ "3,4-dibromophenyl azide", "propargyl alcohol", "copper catalyst" ], "Reaction": [ "Add 3,4-dibromophenyl azide (1 equiv) to a solution of propargyl alcohol (1.2 equiv) in anhydrous DMF.", "Add a copper catalyst (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Purify the crude product by column chromatography to obtain 5-(3,4-dibromophenyl)-1H-1,2,3-triazole as a white solid." ] }

CAS No.

512197-67-0

Molecular Formula

C8H5Br2N3

Molecular Weight

303

Purity

95

Origin of Product

United States

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